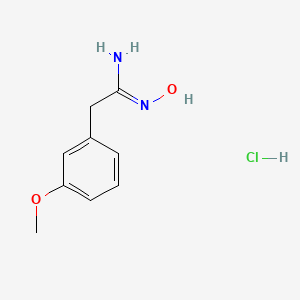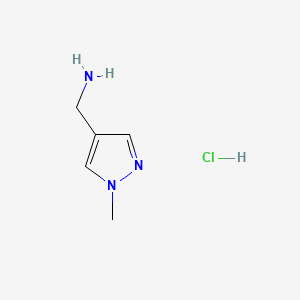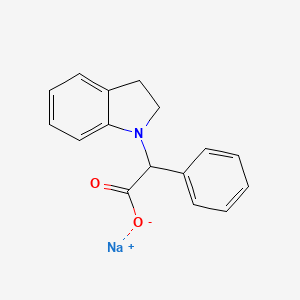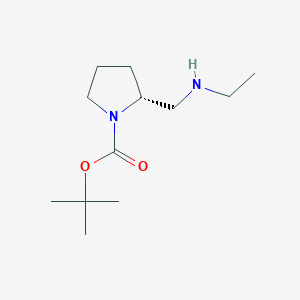
2-(3-Methoxyphenyl)acetamidoxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)acetamidoxime hydrochloride (2-MPAOH) is an organic compound with a wide range of applications in scientific research. It is a derivative of acetamidoxime and can be used as a reagent to synthesize a variety of compounds. Its chemical formula is C9H12ClNO2, and it is usually colorless or white in appearance. 2-MPAOH is widely used in organic synthesis, pharmaceuticals, and biochemistry.
科学的研究の応用
Pharmacological and Biochemical Effects
- Effects on Central Monoamine Neurons in Rats : A study on a similar compound, 1, 2-benzisoxazole-3-acetamidoxime hydrochloride, suggests that it may influence brain monoamine metabolism, particularly by increasing norepinephrine levels, without inhibiting monoamine oxidase or norepinephrine uptake (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).
Inhibitory Effects on Cyclooxygenases
- Inhibition of Prostanoid Production : A study exploring cyclooxygenase (COX) inhibitors found that certain compounds, including those related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, can inhibit prostanoid production in various tissues, impacting inflammation and pain mechanisms (Warner et al., 2004).
Metabolic Pathways
- Comparative Metabolism in Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicates that compounds structurally similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride are metabolized differently in human and rat livers, which is crucial for understanding their pharmacokinetics and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Protein Tyrosine Phosphatase Inhibition
- Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, closely related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in treating diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Serotonin Receptor Inverse Agonism
- Serotonin 2A Receptor Inverse Agonism : A study on a compound similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, namely 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, showed selective serotonin (5-HT2A) receptor inverse agonist properties, which could have implications for treating conditions like psychosis (Vanover et al., 2004).
特性
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLDTBGEAJBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)acetamidoxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)



![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)